molecular formula C18H16F3N3O3 B4885739 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No. B4885739
M. Wt: 379.3 g/mol
InChI Key: GBKARRBWOGTGFX-UHFFFAOYSA-N
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Description

1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to inhibit the activity of various enzymes by binding to their active sites. This results in the inhibition of the enzymatic activity, which leads to a decrease in the levels of their respective substrates.
Biochemical and Physiological Effects:
1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It has also been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the major limitations of using this compound is its high toxicity, which makes it difficult to use in vivo studies.

Future Directions

There are several future directions for the study of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One of the major areas of research is the development of more potent and selective inhibitors of various enzymes. Another area of research is the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, the use of this compound in the development of new imaging agents for the diagnosis of various diseases is also an area of future research.
Conclusion:
In conclusion, 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against various enzymes and has been found to exhibit various biochemical and physiological effects. Despite its high toxicity, it holds great potential for the development of drugs for the treatment of various diseases. Further research is required to fully understand its mechanism of action and to develop more potent and selective inhibitors of various enzymes.

Synthesis Methods

The synthesis of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base to form 2-nitro-4-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.

Scientific Research Applications

1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-7-15(16(12-14)24(26)27)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKARRBWOGTGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

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